molecular formula C4H12BrN3S B14666510 2-(3-Sulfanylpropyl)guanidine;hydrobromide CAS No. 40775-02-8

2-(3-Sulfanylpropyl)guanidine;hydrobromide

Cat. No.: B14666510
CAS No.: 40775-02-8
M. Wt: 214.13 g/mol
InChI Key: IYMHGSLYGSZSSK-UHFFFAOYSA-N
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Description

2-(3-Sulfanylpropyl)guanidine;hydrobromide is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound, in particular, has a sulfanyl group attached to a propyl chain, which is further connected to a guanidine moiety, and is stabilized as a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Sulfanylpropyl)guanidine;hydrobromide typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. The reaction conditions often include the presence of coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .

Industrial Production Methods

Industrial production of guanidines, including this compound, often employs large-scale synthesis techniques. These methods may involve the use of cyanamides reacting with derivatized amines or copper-catalyzed cross-coupling chemistry . The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Sulfanylpropyl)guanidine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The guanidine moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfanyl position .

Mechanism of Action

The mechanism of action of 2-(3-Sulfanylpropyl)guanidine;hydrobromide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can form stable complexes with anionic groups, such as phosphates and carboxylates, which are common in biological systems . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Sulfanylpropyl)guanidine;hydrobromide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with sulfur-containing groups are desired .

Properties

CAS No.

40775-02-8

Molecular Formula

C4H12BrN3S

Molecular Weight

214.13 g/mol

IUPAC Name

2-(3-sulfanylpropyl)guanidine;hydrobromide

InChI

InChI=1S/C4H11N3S.BrH/c5-4(6)7-2-1-3-8;/h8H,1-3H2,(H4,5,6,7);1H

InChI Key

IYMHGSLYGSZSSK-UHFFFAOYSA-N

Canonical SMILES

C(CN=C(N)N)CS.Br

Origin of Product

United States

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